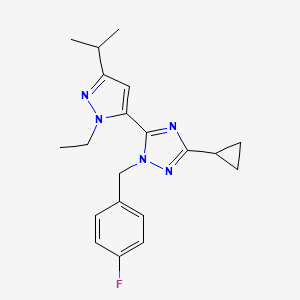

![molecular formula C17H12N2O5 B5511223 3-{[(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)氨基]羰基}苯基乙酸酯](/img/structure/B5511223.png)

3-{[(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)氨基]羰基}苯基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

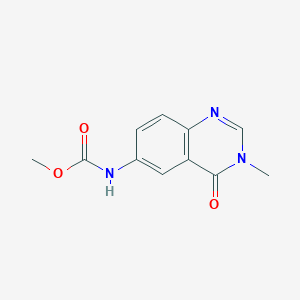

The compound “3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate” involves complex molecular structures and has been studied in various scientific contexts. It's recognized for its structural and chemical properties which have implications in materials science and organic chemistry.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods, including one-pot, three-component reactions that involve the use of different starting materials and conditions to produce complex molecules efficiently. For instance, a practical synthesis involving propylphosphonic anhydride as a condensing agent in a three-component reaction has been developed to create racemic compounds efficiently (Milen et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of similar compounds have been extensively studied, revealing intricate details such as torsion angles, packing interactions, and hydrogen bonding patterns. These studies highlight the importance of the position of substituents on molecular geometry and intermolecular interactions (Trujillo-Ferrara et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives often include nucleophilic addition, cycloaddition, and other complex transformations that lead to the formation of novel molecular structures with unique properties. For example, reactions with carbonyl oxides and isocyanates have been explored to synthesize heterocyclic systems related to biologically active products (Iesce et al., 1994).

科学研究应用

分子和超分子结构

与3-{[(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)氨基]羰基}苯基乙酸酯相关的化合物的分子和超分子结构已经得到了广泛的研究。例如,2-(1,3-二氧代-2,3,3a,4,7,7a-六氢-1H-异吲哚-2-基)苯基乙酸酯及其对位异构体在琥珀酰亚胺和苯环之间表现出不同的扭转角,这取决于乙酰氧基取代的位置。这些结构变化影响了化合物的分子间相互作用,包括氢键和偶极相互作用,从而影响了其超分子结构(Trujillo-Ferrara 等,2006)。

风味产生

研究还探讨了羰基-氨基酸复合物在风味产生中的作用,特别是在奶酪和保加利亚乳杆菌培养物中。与3-{[(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)氨基]羰基}苯基乙酸酯相关的化合物通过与各种氨基酸相互作用,可以促成关键风味化合物的形成。这包括通过施特雷克降解产生特定的醛,突出了该化合物在食品化学和风味科学中的潜力(Griffith & Hammond,1989)。

属性

IUPAC Name |

[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-10(20)24-12-6-4-5-11(9-12)15(21)18-19-16(22)13-7-2-3-8-14(13)17(19)23/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVADXNDHALPNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

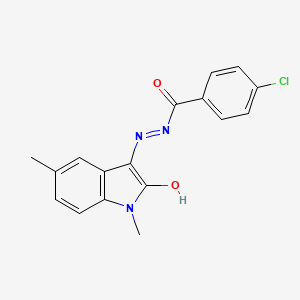

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

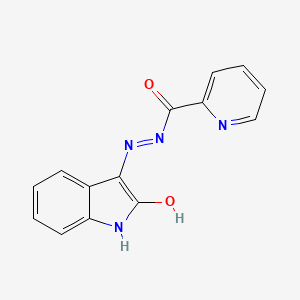

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

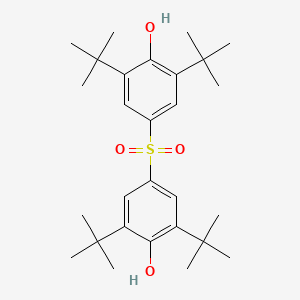

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)